molecular formula C14H25NO3 B2974534 methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate CAS No. 866133-90-6

methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate

Cat. No.: B2974534
CAS No.: 866133-90-6
M. Wt: 255.358
InChI Key: NHWCNIGZBCXBPJ-ZHACJKMWSA-N
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Description

Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate is an organic compound with the molecular formula C14H25NO3. It is known for its unique structure, which includes a dimethylamino group and an enoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate typically involves the reaction of octanoic acid with dimethylamine and an appropriate enoylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow chemistry and automated reactors, can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alkylated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the enoyl moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]hexanoate
  • Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]decanoate
  • Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]dodecanoate

Uniqueness

Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

methyl 2-[(E)-3-(dimethylamino)prop-2-enoyl]octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-5-6-7-8-9-12(14(17)18-4)13(16)10-11-15(2)3/h10-12H,5-9H2,1-4H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWCNIGZBCXBPJ-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)C=CN(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C(=O)/C=C/N(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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